(4-Chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate
Description
(4-Chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate is a complex organic compound that features a piperidine ring, a nitro group, and a chlorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
(4-chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-13-4-7-15(8-5-13)25-18(22)16-12-14(21(23)24)6-9-17(16)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQULHFACDOIVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloronitrobenzene with piperidine under specific conditions to form the desired product. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using a similar multi-step process. The use of phenylsilane plays a key role in promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst . This method is efficient and can be conducted under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using phenylsilane and an iron complex catalyst.
Substitution: The compound can undergo substitution reactions, particularly involving the nitro and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Phenylsilane and iron complex catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced piperidine derivatives, and substituted benzoates.
Scientific Research Applications
(4-Chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-Chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various biological targets, including enzymes and receptors, leading to its pharmacological effects . The nitro group can also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
Matrine: Known for its anticancer and anti-inflammatory activities.
Uniqueness
(4-Chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a chlorophenyl group, along with the piperidine ring, makes it a versatile compound for various applications in medicinal chemistry and drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
